4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid, also known as ethylphenylalanine (EPL), is an organic compound that is used in a variety of applications. It is a non-proteinogenic amino acid and is an important component of many proteins, enzymes, and other biomolecules. EPL is a versatile compound that can be used in a variety of scientific research applications. It is also used in the synthesis of other organic compounds, such as proteins, peptides, and other biomolecules.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway involves the reaction of 2-ethylphenylamine with ethyl acetoacetate, followed by acidic hydrolysis and decarboxylation.
Starting Materials
2-ethylphenylamine, ethyl acetoacetate, sulfuric acid, sodium hydroxide, water, ethyl acetate
Reaction
Step 1: 2-ethylphenylamine is reacted with ethyl acetoacetate in the presence of sulfuric acid to form 4-[(2-ethylphenyl)amino]-4-oxobutanoic acid ethyl ester., Step 2: The ethyl ester is then hydrolyzed under acidic conditions to form the corresponding carboxylic acid., Step 3: The carboxylic acid is then decarboxylated under basic conditions using sodium hydroxide to yield the final product, 4-[(2-ethylphenyl)amino]-4-oxobutanoic acid.
Scientific Research Applications
EPL is widely used in scientific research applications. It can be used to study the structure and function of proteins, enzymes, and other biomolecules. It can also be used to study the biochemical and physiological effects of various compounds. Additionally, EPL can be used to synthesize other organic compounds, such as proteins, peptides, and other biomolecules.
Mechanism Of Action
EPL acts as a substrate for enzymes, and it is involved in the catalytic reaction of these enzymes. It is also involved in the catalytic reaction of other molecules, such as proteins, peptides, and other biomolecules. EPL is also involved in the formation of covalent bonds between molecules, which is essential for the formation of proteins and other biomolecules.
Biochemical And Physiological Effects
EPL has a variety of biochemical and physiological effects. It is involved in the catalytic reaction of enzymes, and it is also involved in the formation of covalent bonds between molecules. Additionally, EPL is involved in the formation of proteins, peptides, and other biomolecules. It can also be used to study the biochemical and physiological effects of various compounds.
Advantages And Limitations For Lab Experiments
The main advantage of using EPL in laboratory experiments is that it is a versatile compound that can be used in a variety of applications. It is also relatively easy to synthesize and is relatively stable. The main limitation is that it is relatively expensive, and it is not always available in large quantities.
Future Directions
There are a number of potential future directions for research involving EPL. These include further research into the biochemical and physiological effects of EPL, as well as further exploration of its use in the synthesis of other organic compounds, such as proteins, peptides, and other biomolecules. Additionally, further research into the structure and function of proteins and other biomolecules could be conducted using EPL. Additionally, further research into the catalytic reaction of enzymes and other molecules could be conducted using EPL. Finally, further research into the use of EPL in drug development and delivery could be conducted.
properties
IUPAC Name |
4-(2-ethylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12(15)16/h3-6H,2,7-8H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZILYRXPMRCUTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354989 |
Source
|
Record name | 4-[(2-ethylphenyl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid | |
CAS RN |
401629-43-4 |
Source
|
Record name | 4-[(2-ethylphenyl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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